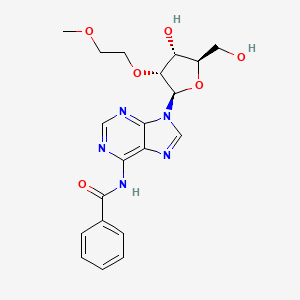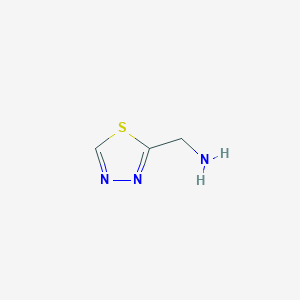
3-アジド-2-フルオロピリジン
概要
説明
3-Azido-2-fluoropyridine is a heterocyclic organic compound with the molecular formula C5H3FN4 It is characterized by the presence of an azido group (-N3) and a fluorine atom attached to a pyridine ring
科学的研究の応用
3-Azido-2-fluoropyridine has a wide range of applications in scientific research, including:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
作用機序
Target of Action
It’s worth noting that azido compounds, such as 3′-azido-2′,3′-dideoxythymidine (azt), have been used to inhibit hiv’s reverse transcriptase .
Mode of Action
Azt, a related azido compound, works by selectively inhibiting hiv’s reverse transcriptase, the enzyme that the virus uses to make a dna copy of its rna .
Biochemical Pathways
It’s known that azt has been incorporated into telomeric sequences of immortalized cells in culture .
Result of Action
Chronic exposure to azt has been shown to induce senescence and apoptosis and reduce tumorigenicity in mouse mammary carcinoma cells .
Action Environment
It’s worth noting that azides, including 4-azido-3-fluoropyridine, are known to be shock-sensitive explosives, indicating that physical factors such as impact can influence their stability .
生化学分析
Biochemical Properties
They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Molecular Mechanism
Fluoropyridines are generally known to undergo various reactions, including substitution reactions
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 3-Azido-2-fluoropyridine in laboratory settings. Similar compounds like 3′-Azido-2′,3′-dideoxynucleoside have shown changes over time, such as telomere shortening in human HL60 cells after long-term treatment .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of 3-Azido-2-fluoropyridine in animal models. Similar compounds like 3′-Azido-2′,3′-dideoxythymidine have shown dose-dependent tumorigenic effects in mice .
Metabolic Pathways
Fluoropyridines are generally known to undergo various reactions, including substitution reactions .
Transport and Distribution
There is currently no specific information available on the transport and distribution of 3-Azido-2-fluoropyridine within cells and tissues. Similar compounds like 3′-Azido-2′,3′-dideoxythymidine have shown rapid accumulation in the liver immediately after injection .
Subcellular Localization
Similar compounds like 3′-Azido-2′,3′-dideoxythymidine have shown chromosomal localization, with higher concentrations in the telomeric regions of cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2-fluoropyridine typically involves the nucleophilic substitution of a halogenated pyridine derivative with sodium azide. For instance, 2-fluoropyridine can be reacted with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions to yield 3-Azido-2-fluoropyridine .
Industrial Production Methods: While specific industrial production methods for 3-Azido-2-fluoropyridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 3-Azido-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions:
Substitution: Sodium azide in DMF or other polar aprotic solvents.
Reduction: Triphenylphosphine or lithium aluminum hydride in anhydrous conditions.
Oxidation: Specific oxidizing agents and conditions vary depending on the desired product.
Major Products Formed:
Triazoles: Formed via click chemistry reactions.
Amines: Formed via reduction of the azido group.
類似化合物との比較
4-Azido-3-fluoropyridine: Another halogenated azidopyridine with similar reactivity but different substitution pattern.
2-Azido-3-fluoropyridine: Similar structure but with the azido and fluorine groups swapped positions.
Uniqueness: 3-Azido-2-fluoropyridine is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of both an azido group and a fluorine atom on the pyridine ring provides a combination of electronic effects that can be exploited in various chemical transformations and applications .
特性
IUPAC Name |
3-azido-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN4/c6-5-4(9-10-7)2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJMGTKGDXFYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631093 | |
| Record name | 3-Azido-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864866-10-4 | |
| Record name | 3-Azido-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B1602892.png)




